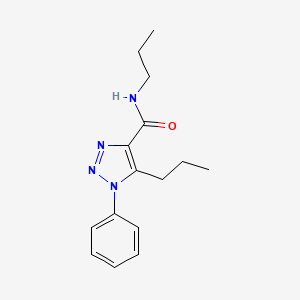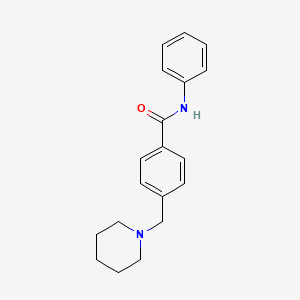![molecular formula C16H21N5O2 B4654498 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)
4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research as an inhibitor of nuclear factor kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the role of NF-κB in various biological processes.
Mécanisme D'action
4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue at position 179 of the inhibitor of κB kinase (IKK) β subunit. This modification prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins, which normally bind to NF-κB and prevent its translocation to the nucleus. As a result, the expression of NF-κB target genes is inhibited.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of cytokine production: this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types.
2. Induction of apoptosis: this compound 11-7082 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
3. Inhibition of cell proliferation: this compound 11-7082 has been shown to inhibit the proliferation of various cancer cell lines.
4. Modulation of immune response: this compound 11-7082 has been shown to modulate the immune response by inhibiting the activation of immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activation. This allows researchers to study the role of NF-κB in various biological processes without the confounding effects of other signaling pathways. However, this compound 11-7082 has been shown to have off-target effects on other proteins, such as the proteasome and the mitogen-activated protein kinase (MAPK) pathway, which can complicate the interpretation of experimental results. Additionally, this compound 11-7082 is a relatively unstable compound that can degrade over time, requiring careful storage and handling.
Orientations Futures
1. Development of more potent and selective NF-κB inhibitors: While 4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 is a valuable tool for studying NF-κB signaling, there is a need for more potent and selective inhibitors that can be used in vivo and in clinical settings.
2. Investigation of the role of NF-κB in aging and age-related diseases: NF-κB has been implicated in the aging process and the development of age-related diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Further research is needed to elucidate the mechanisms underlying these associations.
3. Development of combination therapies: this compound 11-7082 has been shown to synergize with other anticancer agents, suggesting that combination therapies may be effective in treating certain types of cancer.
4. Investigation of the role of NF-κB in infectious diseases: NF-κB plays a crucial role in the immune response to infectious agents such as viruses and bacteria. Further research is needed to understand the mechanisms underlying NF-κB activation in response to these pathogens and to develop new therapies that target NF-κB in infectious diseases.
Applications De Recherche Scientifique
4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been widely used in scientific research as an inhibitor of NF-κB activation. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. The inhibition of NF-κB activation by this compound 11-7082 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the role of NF-κB in various biological processes.
Propriétés
IUPAC Name |
4-[(4-butylphenyl)carbamoylamino]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-3-4-5-11-6-8-12(9-7-11)19-16(23)20-13-10-18-21(2)14(13)15(17)22/h6-10H,3-5H2,1-2H3,(H2,17,22)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZAMYGJBRKMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4654421.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4654430.png)
![5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4654442.png)

![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime](/img/structure/B4654459.png)
![2-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4654460.png)

![5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B4654486.png)

![2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4654506.png)

![2-[(4,6-dimethyl-2-{[methyl(phenyl)amino]carbonyl}thieno[2,3-b]pyridin-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4654510.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4654514.png)